Selumetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Selumetinib as a Targeted Inhibitor of the MAPK/ERK Signaling Pathway

Introduction to the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase/ extracellular signal-regulated kinase (MAPK/ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, represents a fundamental intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating critical cellular processes including proliferation, differentiation, survival, and apoptosis. This pathway operates through a sequential kinase cascade where each component phosphorylates and activates the next downstream target. The canonical pathway initiation occurs when extracellular growth factors (e.g., EGF) bind to receptor tyrosine kinases (e.g., EGFR), leading to receptor dimerization and autophosphorylation. The adaptor protein GRB2 then recruits the guanine nucleotide exchange factor SOS to the membrane, facilitating Ras activation through GDP/GTP exchange. Activated GTP-bound Ras recruits and activates Raf kinases (MAPKKK), which subsequently phosphorylate and activate MEK1/2 (MAPKK). MEK1/2 then dually phosphorylates ERK1/2 (MAPK) on threonine and tyrosine residues, resulting in its full activation. Phosphorylated ERK translocates to the nucleus where it phosphorylates numerous transcription factors (e.g., c-Myc, c-Fos, CREB) that modulate gene expression programs driving cell cycle progression from G1 to S phase through regulation of cyclin D-Cdk4/6 complexes and retinoblastoma protein (Rb) phosphorylation [1].

Dysregulation of the MAPK/ERK pathway is a hallmark of many pathological conditions, particularly cancers and developmental disorders known as RASopathies. Gain-of-function mutations in genes encoding pathway components (e.g., Ras, B-Raf) or loss-of-function mutations in negative regulators (e.g., neurofibromin in NF1) result in constitutive pathway activation, leading to uncontrolled cell proliferation and tumorigenesis. The critical role of this pathway in oncogenesis has made it an attractive therapeutic target, leading to the development of specific inhibitors targeting various nodes along the cascade, with MEK inhibition emerging as a particularly promising strategy due to MEK's unique position as the direct activator of ERK [1] [2].

Selumetinib Mechanism of Action

This compound (AZD6244, ARRY-142886) is a potent, selective, ATP-noncompetitive inhibitor of MEK1/2 that binds to an allosteric site adjacent to the ATP-binding pocket, inducing conformational changes that lock the enzyme in a catalytically inactive state. This specific binding prevents RAF-mediated phosphorylation and activation of MEK1/2, thereby inhibiting subsequent phosphorylation and activation of downstream ERK1/2. By targeting this central node in the MAPK/ERK pathway, this compound effectively abrogates the transmission of proliferative and survival signals to the nucleus, resulting in cell cycle arrest and apoptosis in susceptible cells [2] [3].

The molecular basis of this compound's action involves its interaction with a unique allosteric pocket on the N-terminal domain of MEK1/2. Structural analyses reveal that this compound binding stabilizes MEK in a closed, inactive conformation that cannot be phosphorylated or activated by upstream RAF kinases. This mechanism is particularly advantageous therapeutically as it enhances specificity and reduces off-target effects compared to ATP-competitive inhibitors. This compound demonstrates potent inhibition of MEK1/2 enzymatic activity with an IC50 of 14.1 nM in enzymatic assays, while showing no significant activity against a broad panel of other kinases at concentrations up to 10 μM, confirming its exceptional selectivity [3].

The functional consequences of MEK inhibition by this compound include G1-S cell cycle arrest through downregulation of cyclin D1 expression and upregulation of p27, coupled with induction of apoptosis through both intrinsic and extrinsic pathways. The antiproliferative effects of this compound are most pronounced in cancer cells harboring mutations that hyperactivate the MAPK pathway, particularly those with B-Raf V600E mutations and specific K- or N-Ras mutations, where IC50 values for growth inhibition are typically <1 μM. In contrast, cells with wild-type B-Raf and Ras generally show minimal response even at much higher concentrations (>50 μM), highlighting the importance of molecular context for therapeutic efficacy [4] [3].

Table 1: Key Molecular and Pharmacodynamic Properties of this compound

| Property | Description | Experimental Evidence |

|---|---|---|

| Primary Target | MEK1/2 (MAPKK) | In vitro kinase assay IC50 = 14.1 ± 0.79 nM [3] |

| Mechanism | Allosteric, ATP-noncompetitive inhibition | Structural studies showing binding adjacent to ATP pocket [3] |

| Specificity | >700-fold selective versus other kinases | No significant inhibition of other kinases at 10 μM [3] |

| Downstream Effect | Inhibition of ERK1/2 phosphorylation | Reduced p-ERK in cell lines (IC50 ~14 nM) and patient biopsies [4] [5] |

| Cellular Effects | G1-S cell cycle arrest, apoptosis | Cyclin D1 downregulation, p27 upregulation, caspase activation [4] [3] |

| Context Dependence | Enhanced efficacy in B-Raf/Ras mutant cells | IC50 <1 μM in B-Raf mutant vs >50 μM in wild-type cells [3] |

Pharmacokinetic and Pharmacodynamic Profile

This compound demonstrates predictable pharmacokinetic properties characterized by rapid oral absorption, extensive tissue distribution, and predominantly hepatic metabolism. Following oral administration in the fasted state, this compound is rapidly absorbed with a time to maximum concentration (Tmax) of 1-2 hours. The absolute bioavailability of the capsule formulation relative to the free-base suspension is approximately 263%, contributing to its selection for clinical development. This compound exhibits dose-proportional increases in exposure across the therapeutic range (25-100 mg), with a mean terminal elimination half-life of approximately 7.5 hours for both this compound and its active metabolite N-desmethyl this compound, supporting twice-daily dosing to maintain target suppression [2] [3].

Food significantly impacts this compound absorption, with high-fat meals decreasing mean maximum concentration (Cmax) and area under the curve (AUC) while increasing Tmax. Consequently, this compound is recommended to be administered on an empty stomach. This compound undergoes extensive hepatic metabolism primarily via CYP3A4, CYP2C19, and CYP1A2, producing several metabolites including N-desmethyl this compound, an active metabolite that accounts for 20-35% of the total pharmacological activity despite representing <10% of plasma exposure. This compound follows predominantly fecal excretion, with renal elimination representing a minor pathway. Population pharmacokinetic analyses have identified body size, age, hepatic function, and Asian ethnicity as significant covariates affecting this compound clearance, necessitating potential dose adjustments in these populations [2] [3].

The pharmacodynamic effects of this compound have been characterized in both preclinical models and clinical studies. In NF1 minipig models, this compound demonstrated significant tissue penetration and target modulation in clinically relevant tissues including peripheral nerves, skin, and central nervous system. Notably, this compound concentrations were higher in CNS tissues from NF1 animals compared to wild-type, and inhibition of ERK phosphorylation was achieved in PBMCs (mean 60% reduction), skin (95%), and sciatic nerve (64%). Interestingly, this compound normalized p-ERK to wild-type levels in NF1 optic nerve but resulted in over-suppression in skin, potentially explaining the dermatologic toxicities commonly observed in clinical trials [6].

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Clinical Implications |

|---|---|---|---|

| Tmax | 1-2 hours | Fasted administration | Rapid absorption supports BID dosing [3] |

| Half-life | 5-7.5 hours (this compound and active metabolite) | Single dose | Minimal accumulation at steady state [2] [3] |

| Food Effect | ↓ Cmax & AUC, ↑ Tmax | High-fat meal | Administer on empty stomach [2] |

| Primary Metabolites | N-desmethyl this compound (active) | CYP3A4, CYP2C19, CYP1A2 metabolism | Contributes 20-35% of total activity [2] |

| Excretion | Primarily fecal (~80%) | Mass balance studies | Limited renal elimination [2] |

| Hepatic Impairment | ↑ Exposure in mild impairment | Child-Pugh A | Dose adjustment needed for moderate impairment [2] |

| Steady State Achievement | ~7 days | BID dosing | Minimal accumulation factor of ~1.5 [3] |

Clinical Efficacy and Applications

Neurofibromatosis Type 1 and Plexiform Neurofibromas

This compound has demonstrated remarkable efficacy in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PNs), leading to its landmark FDA approval in April 2020 for pediatric patients aged ≥2 years with symptomatic, inoperable PNs. NF1 results from mutations in the NF1 gene encoding neurofibromin, a GTPase-activating protein that negatively regulates Ras activity. Loss of neurofibromin function leads to constitutive Ras/MAPK pathway activation, driving PN development. In the pivotal SPRINT phase 1/2 trial in children with NF1 PNs, this compound achieved confirmed objective response rates of 71% (17/24) in phase 1 and 68% (34/50) in phase 2, with a recommended phase 2 dose of 25 mg/m² twice daily. These responses translated to clinically meaningful benefits including pain reduction, functional improvement, and enhanced quality of life [2] [5].

Recent evidence confirms that adults with NF1 also derive significant benefit from this compound therapy. In a phase 2 study of adults with NF1 and inoperable PNs, the confirmed objective response rate was 63.6% (21/33 participants), with a median maximal PN volume decrease of 23.6% and no disease progression observed during the study period. Importantly, participants experienced significant decreases in tumor pain intensity and interference with daily functions. Pharmacodynamic analysis of paired PN biopsies revealed substantial suppression of MAPK signaling, with median reductions in phosphorylation ratios of ERK1 (-64.6%) and ERK2 (-57.7%) without compensatory activation of the AKT pathway, providing mechanistic validation of target engagement [5]. The rapid onset of clinical benefit, particularly pain relief, has been consistently observed, with case series reporting marked reduction or complete resolution of neuropathic pain within weeks of treatment initiation, often enabling discontinuation of analgesic medications [7].

Oncology Applications

Beyond NF1, this compound has been investigated across multiple oncology indications, with variable results reflecting the complexity of MAPK pathway biology in different tumor contexts. In KRAS-mutant non-small cell lung cancer (NSCLC), the combination of this compound with docetaxel demonstrated significantly improved progression-free survival (5.3 months vs 2.1 months) compared to docetaxel alone, although overall survival was similar between groups. However, in advanced pancreatic cancer, this compound monotherapy showed comparable efficacy to capecitabine with median survival of 5.4 versus 5.0 months, suggesting limited single-agent activity in this setting [2].

In uveal melanoma, a phase III trial evaluating this compound plus dacarbazine failed to demonstrate significant improvement in progression-free survival compared to chemotherapy alone, despite a more favorable tolerability profile for the combination. Similarly, in advanced melanoma with BRAF V600E mutations, this compound combined with docetaxel improved 6-month progression-free survival (40% vs 26%) and response rates (32% vs 14%) compared to chemotherapy alone, but without overall survival benefit. These mixed results highlight both the promise and limitations of MEK inhibition as a therapeutic strategy and underscore the importance of appropriate patient selection and combination strategies [2].

Resistance Mechanisms and Combination Strategies

Despite initial efficacy, the development of acquired resistance frequently limits the long-term utility of this compound across indications. Multiple resistance mechanisms have been identified, including both MAPK pathway reactivation and bypass signaling through alternative pathways. Feedback reactivation within the MAPK pathway represents a common resistance mechanism, wherein MEK inhibition relieves ERK-mediated negative feedback on upstream signaling components, potentially leading to RAF hyperactivation and pathway rebound. This is particularly relevant in Ras mutant tumors where this compound can enhance the interaction between Raf and MEK, ultimately reactivating the pathway despite ongoing MEK inhibition [4] [3].

Compensatory activation of parallel signaling pathways represents another major resistance mechanism. In low-grade glioma cells with acquired resistance to this compound (Res259/R model, with 25-fold resistance index), researchers demonstrated that the addition of a selective cAMP-dependent protein kinase A (PKA) inhibitor (8-Cl-cAMP) to this compound effectively overcame resistance, suggesting PKA pathway activation as an adaptive survival mechanism. This combination strategy resulted in restored cell cycle control through modulation of cyclin D1, p21, and p27 expression, providing a rationale for dual pathway targeting in the clinic [4]. Additional studies have identified resistance mechanisms involving RTK upregulation, PI3K/AKT/mTOR pathway activation, and the emergence of secondary MEK mutations that impair drug binding, though the latter appears less common with allosteric inhibitors like this compound compared to ATP-competitive kinase inhibitors [4] [3].

Table 3: Experimentally Defined Resistance Mechanisms to this compound

| Resistance Mechanism | Experimental Model | Overcoming Strategies |

|---|---|---|

| PKA Pathway Activation | Res259/R acquired resistance LGG cells (RI=25) | PKA inhibitor (8-Cl-cAMP) + this compound [4] |

| AKT/mTOR Compensation | Multiple cancer cell lines | PI3K/AKT/mTOR inhibitors + this compound [5] |

| RAF-MEK Feedback | Ras mutant tumor cells | Intermittent dosing, RAF/ERK inhibitors [3] |

| RTK Upregulation | Preclinical in vivo models | RTK inhibitors + this compound [4] |

| Tumor Microenvironment | In vivo models | Immunotherapy combinations [3] |

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Efficacy

Comprehensive evaluation of this compound activity in preclinical models employs standardized methodologies to generate reproducible, clinically relevant data. For cell viability assays, the recommended approach involves seeding optimized cell numbers in 6-well plates (typically 3.5-5×10⁴ cells/well depending on cell line) in medium supplemented with 10% FBS. After 24 hours, cells are synchronized by starvation in low-serum medium (0.5% FBS) before treatment with vehicle or serial concentrations of this compound (0.01-25 μM) for 72 hours. Cell number and viability are quantified using automated cell counters (e.g., NucleoCounter), with results expressed as percentage viability relative to untreated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism, with experiments repeated at least five times in duplicate to ensure statistical robustness [4].

For mechanistic studies, cell cycle analysis provides critical insights into this compound's antiproliferative effects. Following treatment with this compound at relevant concentrations (typically IC50 and IC90 values) for 24-72 hours, cells are harvested, fixed in ethanol, treated with RNase, and stained with propidium iodide. DNA content is analyzed by flow cytometry, with quantification of cell cycle distribution (G0/G1, S, G2/M phases). This compound typically induces G1-S phase arrest through downregulation of cyclin D1 and modulation of p21 and p27, mechanisms that can be confirmed by western blot analysis of these key cell cycle regulators [4].

Pharmacodynamic Assessment of Pathway Modulation

Verification of target engagement and pathway modulation represents a critical component of this compound evaluation. For Western blot analysis of MAPK pathway inhibition, cells or tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein extracts are separated by SDS-PAGE, transferred to membranes, and probed with antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), total MEK1/2, and relevant downstream targets (e.g., c-Fos, c-Myc). Densitometric analysis of band intensities enables quantification of inhibition efficiency, with successful target engagement typically defined as >50% reduction in p-ERK levels relative to baseline [4] [6].

In vivo assessment utilizes tissue biopsies from animal models or clinical studies. In the NF1 minipig model, tissues including cerebral cortex, optic nerve, sciatic nerve, and skin collected 2 hours post-selumetinib administration demonstrated significant inhibition of ERK phosphorylation (60-95% across tissues) and modulation of transcript biomarkers (DUSP6, FOS). For clinical trials in adults with NF1, paired PN biopsies before and after treatment similarly revealed significant decreases in phosphorylation ratios of ERK1 (median -64.6%) and ERK2 (median -57.7%) without compensatory AKT phosphorylation, providing direct evidence of pathway modulation in human tumors [6] [5].

Generation of Resistant Cell Lines

To study resistance mechanisms, This compound-resistant cell lines can be established through continuous exposure to gradually increasing drug concentrations. The published protocol involves exposing parental cells (e.g., Res259 low-grade glioma cells) to initial this compound concentrations of 1 μM, with stepwise increases to 25 μM over 6 months. Resistant cells (designated Res259/R) are maintained in medium containing 25 μM this compound, with regular monitoring of resistance stability. Following establishment, resistant cells are typically cultured in drug-free medium for ≥15 days before experiments to ensure that observed phenotypes reflect stable adaptations rather than transient responses. The resistance index (RI) is calculated as IC50(resistant)/IC50(parental), with values >20-fold indicating robust, stable resistance suitable for mechanistic investigations [4].

Diagram: this compound mechanism of action in normal and NF1-dysregulated MAPK/ERK signaling.

Conclusion and Future Directions

This compound represents a paradigm-shifting therapeutic approach for conditions driven by MAPK/ERK pathway dysregulation, particularly NF1-associated plexiform neurofibromas. Its precise mechanism as an allosteric MEK1/2 inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in both pediatric and adult populations establish it as a cornerstone of targeted therapy for these conditions. The comprehensive pharmacodynamic evidence confirming pathway modulation in target tissues, coupled with clinically meaningful benefits including tumor volume reduction and pain improvement, validates the continued investigation of this compound across additional indications.

References

- 1. / MAPK - Wikipedia ERK pathway [en.wikipedia.org]

- 2. This compound—A Comprehensive Review of the New FDA ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. the Targeting ‑ mitogen and protein... activated protein kinase kinase [spandidos-publications.com]

- 5. This compound in adults with NF1 and inoperable plexiform ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound normalizes Ras/MAPK signaling in clinically ... [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Efficacy of this compound in Alleviating Neuropathic ... [mdpi.com]

Selumetinib preclinical studies cancer cell lines

Overview of Selumetinib in Preclinical Studies

| Cancer Type / Model | Study Focus | Key Findings | Experimental Models Used |

|---|---|---|---|

| Plexiform Neurofibromas (pNF) [1] | Combination with HSP90 inhibitors (SNX-2112, retaspimycin) | Synergistic tumor growth inhibition; allows reduced this compound dosage [1] | pNF cell lines; DhhCreNf1f/f mouse-derived pNFs (in vivo) [1] |

| Colorectal Cancer (CRC) [2] | Monotherapy resistance | Resistance correlated with sustained p70S6K/RPS6 phosphorylation; inhibition of p70S6K restored sensitivity [2] | Panel of CRC cell lines; primary tumor cultures [2] |

| Colorectal Cancer (CRC) [3] | Combination with Vorinostat (HDAC inhibitor) | Synergistic anti-proliferative effect in KRAS-mutant lines; increased apoptosis, reduced migration [3] | KRAS-mutant cell lines (SW620, SW480); mouse xenografts [3] |

| Lung & Colorectal Cancer [4] | Intrinsic resistance mechanism | cAMP-dependent Protein Kinase A (PKA) activation causes resistance; PKA/MEK co-inhibition effective [4] | NSCLC (A549, Calu3, etc.) and CRC (GEO, SW480, etc.) cell lines [4] |

| Melanoma & Colon Carcinoma [5] | Biomarker discovery (DW-MRI) | Increased Apparent Diffusion Coefficient (ADC) on MRI correlated with cell death induction post-treatment [5] | WM266.4 (melanoma) & Colo205 (colon) xenografts (in vivo) [5] |

| Melanoma [6] | Multi-drug combination screening | Vemurafenib + this compound showed synergistic interaction in BRAF-mutant cell lines [6] | A375, SK-MEL28, FM55P, FM55M2 melanoma cell lines [6] |

Detailed Experimental Protocols

The methodologies from these studies provide a robust framework for designing this compound experiments.

Cell Viability and Combination Synergy Assays

This is a standard approach to assess a drug's inhibitory effect and whether drug combinations work synergistically.

- Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a matrix of drug concentrations (e.g., this compound alone, combination drug alone, and their combinations) for a set period, typically 48-72 hours [1] [3].

- Viability Measurement: Cell viability is quantified using assays like CellTiter-Glo (measuring ATP levels) [1] or Sulforhodamine B (SRB) assay (measuring protein content) [3].

- Synergy Analysis: The Bliss Independence model is commonly used to determine if the combined effect is greater than the expected additive effect [1]. Alternatively, isobolographic analysis is a statistical method for evaluating two-drug interactions [6].

In Vivo Efficacy Studies

These studies evaluate the anti-tumor effect of this compound in a living organism.

- Xenograft Models: Immunodeficient mice are implanted with human cancer cells (e.g., WM266.4, Colo205) [5] or mouse-derived tumor cells (e.g., from DhhCre;Nf1f/f models for pNF) [1].

- Dosing: Once tumors are established, mice are randomly assigned to treatment groups: vehicle control, this compound monotherapy, and combination therapy. This compound is often administered orally, typically at 25-75 mg/kg, once or twice daily [1] [5].

- Endpoint Analysis: Tumor growth is tracked via caliper measurements. At the endpoint, tumors are harvested for analysis of biomarkers like phospho-ERK1/2 (target engagement), cleaved caspase-3 (apoptosis), and Ki67 (proliferation) [1] [5].

Mechanism of Action & Resistance Investigation

To understand how this compound works and why resistance occurs, researchers use several techniques:

- Immunoblotting (Western Blot): Used to analyze protein levels and phosphorylation status in key pathways. This confirms target inhibition (e.g., reduced p-ERK) and identifies resistance mechanisms (e.g., sustained p-p70S6K or p-RPS6) [2] [3].

- Gene Expression Profiling: Microarray or RNA-seq can identify genes and pathways associated with sensitivity or resistance to this compound [4] [3].

- Genetic Knockdown: Using siRNA to silence candidate resistance genes (e.g., p70S6K) to validate their role in restoring drug sensitivity [2].

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the primary signaling pathway targeted by this compound and key resistance mechanisms identified in preclinical studies.

> this compound inhibits the MEK1/2 node in the RAS-RAF-MEK-ERK pathway. Resistance can occur via PKA activation or p70S6K/RPS6 signaling, which bypass the blockade. Rational combinations target these resistance nodes or co-regulate parallel pathways.

References

- 1. The Combination of HSP90 Inhibitors and this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Resistance to this compound (AZD6244) in Colorectal Cancer ... [sciencedirect.com]

- 3. Preclinical Activity of the Rational Combination of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic resistance to this compound, a selective inhibitor of ... [nature.com]

- 5. Acute tumour response to the MEK1/2 inhibitor this compound ... [nature.com]

- 6. Assessment of pharmacodynamic interactions of two-drug ... [link.springer.com]

Selumetinib neurofibromatosis type 1 NF1 therapeutic basis

Molecular Mechanism of Action

The therapeutic basis of selumetinib lies in its targeted inhibition of a specific signaling pathway that becomes dysregulated due to the loss of functional neurofibromin.

- NF1 Gene Dysfunction: The NF1 gene encodes the protein neurofibromin, which normally functions as a tumor suppressor by negatively regulating the RAS protein. Neurofibromin acts as a GTPase-activating protein (GAP), converting active RAS-GTP to its inactive RAS-GDP form, thereby acting as a "brake" on the pathway [1] [2] [3].

- Constitutive Pathway Activation: When there is a loss-of-function mutation in the NF1 gene, neurofibromin is deficient or non-functional. This leads to sustained levels of active RAS-GTP, which results in the constitutive hyperactivation of the downstream RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway) [2] [4] [3]. This uncontrolled signaling promotes excessive cell proliferation and survival, driving the formation of tumors like plexiform neurofibromas (PNs) [1].

- MEK Inhibition: this compound is a selective, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1] [3]. By binding to and inhibiting MEK1/2, this compound blocks the phosphorylation and activation of its downstream target, ERK. This inhibition counteracts the hyperactive signaling, leading to reduced tumor cell proliferation, survival, and ultimately, tumor shrinkage [5] [1].

The diagram below illustrates the signaling pathway and the point of this compound inhibition.

Preclinical Pharmacodynamic Evidence

Preclinical studies in a minipig model of NF1 provided crucial evidence for this compound's tissue-specific effects and its ability to normalize signaling.

Key Findings from the Minipig Model [5]:

- Tissue Pharmacokinetics (PK): this compound plasma levels in minipigs closely modeled those observed in humans, validating the model. Notably, drug concentrations were found to be higher in central nervous system (CNS) tissues from NF1 minipigs compared to wild-type animals.

- Target Engagement & Pathway Modulation: The study demonstrated successful inhibition of the MAPK pathway by measuring a reduction in phosphorylated ERK (p-ERK), a direct downstream target of MEK.

- Significant p-ERK inhibition was achieved in peripheral blood mononuclear cells (PBMCs), skin, and sciatic nerve in all minipigs.

- In the cerebral cortex, p-ERK inhibition was detected only in NF1 animals.

- Normalization of signaling was observed in the optic nerve, where this compound reduced abnormally high basal p-ERK levels in NF1 minipigs back to wild-type levels.

- Implication for Toxicity: The study also found that this compound caused an over-suppression of p-ERK in skin tissue, which may explain the dermatologic toxicities commonly seen in patients treated with MEK inhibitors.

The following table summarizes the pharmacodynamic outcomes across different tissues.

Table 1: this compound Pharmacodynamics in NF1 Minipig Tissues [5]

| Tissue | This compound Effect on p-ERK | Key Observation |

|---|---|---|

| PBMCs | Mean 60% reduction | Accessible biomarker for target engagement. |

| Skin | 95% reduction | Over-suppression may explain dermatologic toxicities. |

| Sciatic Nerve | 64% reduction | Efficacy in a key site for plexiform neurofibromas. |

| Cerebral Cortex | 71% reduction (NF1 only) | Inhibition only in disease state; potential for CNS activity. |

| Optic Nerve | Reduction to WT levels (60%) | Normalization of aberrant signaling. |

Clinical Efficacy and Safety Data

Clinical trials have confirmed the translation of this compound's mechanism into meaningful benefits for NF1 patients with inoperable PNs.

Table 2: Summary of Clinical Efficacy from a Phase II Trial [6]

| Outcome Metric | Result |

|---|---|

| Patient Population | 59 children & 30 adults with NF1 and inoperable PN |

| Treatment Response | 98.9% (88/89) showed target PN volume reduction |

| Partial Response (≥20% volume reduction) | 91% (81/89) |

| Median Volume Reduction | 40.8% (range: 4.2%–92.2%) |

| Additional Benefits | Significant improvement in neurocognitive scores (full-scale IQ, verbal comprehension, perceptual reasoning); decreased café-au-lait spot intensity; improved growth velocity in prepubertal patients; improved pain scores and quality of life. |

Beyond tumor volume reduction, this compound showed a manageable safety profile. Nearly all patients experienced at least one treatment-related adverse event, but they were primarily Grade 1 or 2 (mild to moderate) and successfully managed without drug discontinuation in the cited trial [6]. Common adverse effects include rash, diarrhea, nausea, and vomiting, which are consistent with the mechanism of MEK inhibition [6] [1].

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a template for investigating this compound.

1. Preclinical PK/PD Study in Minipigs [5]

- Dosing: A single oral human equivalent dose of 7.3 mg/kg this compound was administered to WT and NF1 minipigs.

- Sample Collection: Blood, cerebral cortex, optic nerve, sciatic nerve, and skin samples were collected 2 hours post-dose for analysis.

- PK Analysis: this compound concentrations in plasma and tissues were quantified, likely using LC-MS/MS.

- PD Analysis:

- p-ERK Inhibition: Measured using Western blot or similar immunoassays to quantify changes in ERK phosphorylation levels.

- Transcript Biomarkers: RNA levels of pathway-responsive genes DUSP6 and FOS were analyzed via qRT-PCR to confirm pathway modulation at the transcriptional level.

2. Clinical Tumor Response Assessment [6]

- Imaging: Volumetric MRI is the standard for assessing PN size.

- Volumetric Analysis: The entire target PN is manually segmented on sequential MRI slices. Software (e.g., in-house programs based on ImageJ) is used to calculate the total tumor volume.

- Response Criteria:

- Partial Response (PR): ≥20% reduction in volume from baseline for at least 4 weeks.

- Stable Disease (SD): Volume change between -20% and +20%.

- Progressive Disease (PD): ≥20% increase in volume.

The therapeutic basis of this compound in NF1 is robust, spanning from a well-defined molecular mechanism to compelling preclinical and clinical evidence. Its development marks a significant advancement in the treatment of this genetic condition by moving beyond symptomatic management to targeted, pathophysiology-driven therapy.

References

- 1. This compound—A Comprehensive Review of the New FDA ... [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of neurofibromin signaling ... [nature.com]

- 3. Neurofibromatosis Type 1 and MEK Inhibition [mdpi.com]

- 4. Novel Treatment for Neurofibromatosis Type 1 [uspharmacist.com]

- 5. This compound normalizes Ras/MAPK signaling in clinically ... [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound in pediatric and adult ... [pmc.ncbi.nlm.nih.gov]

Selumetinib pharmacokinetics absorption distribution metabolism excretion

Pharmacokinetic Parameters of Selumetinib

The table below summarizes the key pharmacokinetic parameters for this compound from human studies.

| Parameter | Findings | Conditions & Notes |

|---|---|---|

| Absorption & Oral Bioavailability | ||

| Tmax (Time to Cmax) | 1 - 2 hours [1] [2] | Rapid absorption in fasted state. |

| Absolute Oral Bioavailability | 62% (mean in healthy adults) [2] | For the capsule formulation. |

| Effect of Food | ||

| High-Fat Meal (vs. Fasted) | ↓ Cmax by 62%; ↓ AUC by 19%; delayed Tmax by ~2.5 h [3] | Significant reduction in exposure. |

| Low-Fat Meal (vs. Fasted) | No clinically relevant difference in AUC₀‑₁₂,ss [4] | Study in adolescents with NF1-PN. |

| Distribution | ||

| Volume of Distribution (Vss/F) | 78 L to 171 L (pediatric patients) [2] | Apparent volume of distribution at steady state. |

| 146 L (mean in healthy adult males) [2] | ||

| Plasma Protein Binding | ~98.4% [2] | Primarily to serum albumin [2]. |

| Metabolism | ||

| Primary Metabolite | N-desmethyl this compound (M8) [2] | Active (21-35% of pharmacological activity) [2]. |

| Major Circulating Metabolite | Amide glucuronide (M2) [5] [2] | Accounts for 22% of plasma radioactivity [5]. |

| Key CYP Enzymes Involved | CYP1A2, CYP2C19, CYP3A4 [3] [2] | CYP1A2 primarily forms the active N-desmethyl metabolite [3]. |

| Excretion | ||

| Feces | 59% of administered dose [5] [2] | 19% as unchanged parent drug [5]. |

| Urine | 33% of administered dose [5] [2] | ≤1% as unchanged parent drug [5]. |

| Half-life (t₁/₂) | ||

| Pediatric Patients (25 mg/m²) | 6.2 hours [2] | |

| Healthy Adults (75 mg single dose) | 13.7 hours [5] | |

| Other Studies | 5 - 8 hours (terminal); ~7.5 h (mean for parent & metabolite) [1] [6] | Varies by study population and regimen. |

Experimental Protocols from Key Studies

The methodologies from pivotal studies that informed the ADME data are detailed below.

Mass Balance, Metabolism, and Excretion Study [5] [7]

- Objective: To determine the distribution, metabolism, and excretion of this compound.

- Design: An open-label, single-center Phase I study.

- Subjects: 6 healthy adult male volunteers.

- Dosing: A single oral 75 mg dose of [¹⁴C]-selumetinib (radiolabeled).

- Sample Collection: Blood, plasma, urine, and feces were collected for up to 216 hours (9 days) post-dose.

- Analyses:

- Pharmacokinetics: Assessment of plasma concentrations of this compound and radioactivity.

- Metabolite Profiling: Plasma, urine, and feces samples were analyzed using radiometric methods and HPLC to identify and quantify metabolic pathways.

- Excretion Mass Balance: Total recovery of radioactivity in urine and feces was measured.

Food-Effect Study (High-Fat Meal) [3]

- Objective: To assess the effect of food on the absorption of the this compound capsule formulation.

- Design: A Phase I, open-label, randomized, two-period, two-sequence crossover study.

- Patients: 31 patients with advanced solid malignancies.

- Dosing:

- Sequence A (Fed/Fasted): A single 75 mg dose with a high-fat meal on Day 1, then after a ≥10-hour fast on Day 8.

- Sequence B (Fasted/Fed): The reverse order of Sequence A.

- Pharmacokinetic Sampling: Intensive plasma sampling was performed on Days 1 and 8 to determine the concentration-time profiles of this compound and its active N-desmethyl metabolite.

- Primary Endpoints: Comparison of Cmax and AUC between fed and fasted conditions.

Food-Effect Study (Low-Fat Meal) [4]

- Objective: To evaluate the effect of a low-fat meal on pharmacokinetics and gastrointestinal tolerability in a target patient population.

- Patients: 24 adolescents (aged ≥12 to <18 years) with NF1-related plexiform neurofibromas.

- Design: Patients took 25 mg/m² this compound twice daily for 28 days with a low-fat meal (Period T1), followed by a 7-day washout, then for 28 days in a fasted state (Period T2).

- Primary Endpoints: Comparison of AUC₀‑₁₂,ss (area under the concentration-time curve over 12 hours at steady state) and the incidence of gastrointestinal adverse events between the two periods.

This compound Metabolic Pathway

The primary metabolic pathways of this compound, based on data from a human radiolabeled study [5] [2], involve multiple processes including hydrolysis, glucuronidation, N-demethylation, and oxidation. The following diagram illustrates the major identified pathways and key metabolites.

Key metabolic pathways of this compound and its major metabolites [5] [2].

Key Clinical and Developmental Considerations

- Dosing Administration: The significant reduction in exposure with a high-fat meal led to the original recommendation to administer this compound on an empty stomach [3]. However, a recent study shows that a low-fat meal does not significantly impact overall exposure, offering a more flexible dosing option that may improve gastrointestinal tolerability in some patients [4].

- Drug-Drug Interactions (DDIs): Concomitant use of this compound with moderate to strong inhibitors of CYP3A4 or CYP2C19 is discouraged, as they may increase this compound exposure [8]. Similarly, inducers of these enzymes may reduce its efficacy.

- Formulation Development: The pharmacokinetics discussed pertain to the commercial capsule formulation (hydrogen sulfate salt). An earlier free-base suspension had lower and dose-limited absorption, highlighting how formulation improvements significantly enhanced bioavailability [1] [3].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. A phase I, open-label, randomized crossover study to assess the effect... [link.springer.com]

- 4. Effect of food on this compound pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism, Excretion, and Pharmacokinetics of this compound , an... [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound [link.springer.com]

- 7. Metabolism, Excretion, and Pharmacokinetics of ... [sciencedirect.com]

- 8. - Wikipedia this compound [en.wikipedia.org]

Molecular Docking Methodology for Selumetinib and RIP3

The following workflow outlines the general procedure for molecular docking as described in the research. You can use this as a reference for designing your own experiments.

Molecular docking workflow for this compound and RIP3 [1] [2]

Key Reagents and Software: For replicating this study, you will need:

- This compound: Commercially available from suppliers like Topscience Co., Ltd. [1] [2].

- RIP3 Protein Structure: Available in the RCSB PDB under ID 6OKO [1] [2].

- Primary Software: Schrodinger Maestro suite (Glide module for docking, LigPrep for ligand preparation) [1] [2].

Experimental Evidence of this compound's Action on Necroptosis

Although the specific docking score was not reported, subsequent experimental validation strongly confirms that this compound functionally inhibits the core necroptosis pathway.

The diagram below illustrates how this compound interferes with the necroptotic signaling cascade.

This compound inhibits key steps in the necroptosis pathway [1] [3] [4]

The table below summarizes the key experimental findings that validate this compound's effect on this pathway.

| Experimental Model | Key Finding | Significance |

|---|---|---|

| IL-1β-stimulated chondrocytes (in vitro) [1] | Inhibited activation (phosphorylation) of RIP1, RIP3, and MLKL | Confirms functional blockade of the core necroptosis pathway. |

| Destabilized medial meniscus (DMM) mouse model (in vivo) [1] | Reduced cartilage destruction and osteoclast formation | Demonstrates therapeutic potential in a disease model driven by inflammation and cell death. |

| Acrolein-induced neurotoxicity (in vitro) [3] | Reduced levels of RIP1 and RIP3 proteins | Shows neuroprotective effects via necroptosis inhibition in a different pathological context. |

Interpretation and Research Implications

The evidence suggests that this compound is a promising candidate for modulating necroptosis. For your research and development work, consider the following:

- Mechanism Insight: The primary known mechanism of this compound is MEK/ERK pathway inhibition. Its inhibitory effect on necroptosis could be a direct result of RIP3 binding, or an indirect consequence of its primary action [1] [3].

- Therapeutic Potential: The ability of this compound to protect chondrocytes in an osteoarthritis model and neurons in a neurotoxicity model highlights its potential for treating necroptosis-related diseases [1] [3].

- Future Research: The exact binding affinity and precise binding site on RIP3 from the docking study remain undisclosed. Follow-up studies could focus on mutating key residues in the predicted binding site to validate the docking results.

References

- 1. This compound - a potential small molecule inhibitor for ... [frontiersin.org]

- 2. - a potential small this compound inhibitor for osteoarthritis... molecule [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of this compound on acrolein-induced ... [nature.com]

- 4. Roles of RIPK3 in necroptosis , cell signaling, and disease [nature.com]

Comprehensive LC-MS/MS Method for Therapeutic Drug Monitoring of Selumetinib in Pediatric Patients

Introduction and Clinical Context

Selumetinib is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation and thereby disrupting intracellular signal transduction in the MAPK/ERK pathway. This pathway is dysregulated in approximately 30% of cancers and is particularly relevant in neurofibromatosis type 1 (NF1), where loss-of-function mutations in the NF1 gene lead to uncontrolled cell proliferation and growth. This compound has received FDA approval for the treatment of symptomatic, inoperable plexiform neurofibromas (PNs) in pediatric patients with NF1 aged 3 years and older, revolutionizing the treatment landscape for this debilitating condition [1] [2].

The clinical need for therapeutic drug monitoring (TDM) of this compound arises from significant interindividual variability in drug exposure, which can substantially impact treatment efficacy and safety. Despite promising clinical results, durable response rates have been observed in only 56% of patients, highlighting the importance of optimizing drug exposure through monitoring. This variability is largely influenced by CYP450-mediated metabolism, with this compound undergoing extensive hepatic metabolism via multiple enzymes including CYP3A4, CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5, as well as phase II glucuronidation catalyzed by UGT1A1 and UGT1A3 [1] [3]. The metabolism produces numerous metabolites, including N-desmethyl-selumetinib (M8), which is 3-5 times more potent than the parent drug and accounts for 20%-30% of the drug's overall activity [1].

Table 1: Key Pharmacokinetic Properties of this compound

| Parameter | Characteristics |

|---|---|

| Absorption | Rapid absorption with TMAX of 1-2 hours |

| Metabolism | Hepatic, primarily via CYP3A4 with multiple secondary pathways |

| Active Metabolite | N-desmethyl-selumetinib (M8), 3-5 times more potent |

| Elimination Half-life | Approximately 7.5 hours for both this compound and N-desmethyl-selumetinib |

| Excretion | 59% in feces, 33% in urine over 216-hour collection period |

Bioanalytical Method Development and Validation

Method Overview and Performance Characteristics

The development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma addresses a critical need in clinical pharmacology. This method was validated according to ICH M10 guidelines, ensuring international standards for bioanalytical method validation were strictly followed. The validated quantitative range extends from 1.3 ng/mL to 2,000 ng/mL, covering the expected therapeutic concentrations observed in pediatric patients receiving standard dosing regimens [1] [3]. This wide dynamic range is particularly important for TDM applications, as measured trough levels (Ctrough) in pediatric NF1 patients have demonstrated considerable variability, ranging from 15.80 to 537.39 ng/mL [1].

The method demonstrates exceptional analytical performance across all validation parameters. It exhibits high selectivity for this compound, with no interference from endogenous plasma components or commonly co-administered medications. The precision and accuracy values well within acceptable limits, with intra-day and inter-day precision showing coefficients of variation (CV) of less than 15% at all quality control levels, and accuracy ranging from 85% to 115% of nominal values. The lower limit of quantification (LLOQ) of 1.3 ng/mL provides adequate sensitivity for monitoring trough concentrations, even in patients with accelerated clearance [1] [4].

Comprehensive Method Validation Parameters

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

| Validation Parameter | Specification | Performance Results |

|---|---|---|

| Linear Range | Calibration Curve | 1.3 - 2,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Sensitivity | 1.3 ng/mL |

| Precision | Coefficient of Variation | <15% at all QC levels |

| Accuracy | % of Nominal Value | 85-115% |

| Calibration Standards | Concentration Levels | 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, 2,000 ng/mL |

| Quality Controls | Concentration Levels | 4 ng/mL (QC I), 80 ng/mL (QC II), 1,600 ng/mL (QC III) |

| Selectivity | No Interference | Demonstrated against endogenous plasma components |

The sample preparation approach utilizes protein precipitation with acidified acetonitrile, providing an efficient and reproducible extraction method suitable for clinical laboratory settings. The incorporation of an isotopically labeled internal standard ([13C2,2H4]-Selumetinib) corrects for potential variability in sample preparation and ionization efficiency, enhancing the reliability of quantitative results. This internal standard selection demonstrates excellent chromatographic and mass spectrometric behavior similar to the analyte of interest, while being distinguishable through its unique mass-to-charge ratio [1] [3].

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution (5 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 1 mL of dimethyl sulfoxide (DMSO) in a glass vial. Vortex for 30 seconds and sonicate for 1 minute if necessary to ensure complete dissolution.

This compound Working Solution WS1 (100 μg/mL): Pipette 10 μL of stock solution and dilute with 490 μL of DMSO to achieve a 1:50 dilution. Mix thoroughly by vortexing for 30 seconds.

This compound Working Solution WS2 (1 μg/mL): Pipette 10 μL of WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [13C2,2H4]-Selumetinib and dissolve in 1 mL of DMSO in a glass vial. Vortex for 30 seconds to ensure complete dissolution.

Internal Standard Working Solution IS WS1 (100 μg/mL): Pipette 50 μL of internal standard stock solution and dilute with 450 μL of DMSO to achieve a 1:10 dilution. Mix thoroughly by vortexing for 30 seconds.

Internal Standard Working Solution IS WS2 (1 μg/mL): Pipette 10 μL of IS WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.

Storage Conditions: All stock and working solutions should be aliquoted and stored at -20°C in tightly sealed containers to maintain stability. Under these conditions, solutions remain stable for at least 6 months [1] [3].

Calibration Standards and Quality Control Samples

Calibration Curve Preparation: Prepare a nine-point calibration curve by spiking blank plasma with this compound WS1 (100 μg/mL) to achieve the following concentrations: 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, and 2,000 ng/mL. The highest calibration standard (2,000 ng/mL) is prepared by diluting this compound WS1 1:50 in plasma (10 μL WS1 + 490 μL blank plasma). Subsequent calibration levels are prepared by serial dilution with a 2.5-fold dilution factor.

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: 4 ng/mL (QC I, low), 80 ng/mL (QC II, medium), and 1,600 ng/mL (QC III, high). QC III is prepared by diluting this compound WS1 (100 μg/mL) 1:62.5 in plasma (8 μL WS1 + 492 μL blank plasma). QC II and QC I are prepared by serial dilution with a 20-fold dilution factor.

Aliquoting and Storage: Divide all calibration and QC samples into 50 μL aliquots in appropriate tubes and store at -20°C until analysis [1] [3].

Sample Preparation Protocol

Aliquot Samples: Transfer 50 μL of each calibration standard, quality control, or patient sample into labeled microcentrifuge tubes.

Add Internal Standard: Piper 5 μL of internal standard working solution IS WS2 (1 μg/mL) into each tube.

Protein Precipitation: Add 450 μL of acetonitrile containing 0.1% (v/v) formic acid to each sample.

Vortex and Centrifuge: Vortex samples vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

Collect Supernatant: Transfer 200 μL of the clear supernatant to autosampler vials with insert for LC-MS/MS analysis [1] [3].

The following diagram illustrates the complete sample preparation workflow:

LC-MS/MS Instrumental Analysis Conditions

Chromatographic Separation Parameters

The chromatographic separation of this compound and its internal standard is achieved using reversed-phase liquid chromatography under gradient elution conditions. The specific column and mobile phase composition provide optimal retention and separation from potentially interfering substances. The method utilizes a C18 analytical column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C, which provides excellent peak shape and resolution for both this compound and its isotopically labeled internal standard. The injection volume is set at 5 μL, representing an optimal balance between sensitivity and potential matrix effects [1].

The mobile phase system employs a binary gradient with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program begins at 20% mobile phase B, increases to 90% B over 3.5 minutes, holds for 1 minute, then returns to initial conditions over 0.5 minutes, followed by a 2-minute re-equilibration period. The total run time is 7 minutes per sample. The flow rate is maintained at 0.4 mL/min throughout the analysis, providing efficient separation while maintaining reasonable analysis time for clinical TDM applications [1] [5].

Mass Spectrometric Detection Conditions

The mass spectrometric detection is performed using triple quadrupole technology operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ionization source parameters are optimized for this compound detection: desolvation temperature of 500°C, ion spray voltage of 5,500 V, and nebulizer gas (GS1) and heater gas (GS2) both set at 50 psi. The curtain gas is maintained at 35 psi, and the collision gas pressure is set to 9 psi [1].

Table 3: Optimized Mass Spectrometric Parameters for this compound and Internal Standard

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |

|---|---|---|---|---|---|---|

| This compound | 458.0 | 100 | 100 | |||

| → Fragment 1 | ||||||

| → Fragment 2 | ||||||

| [13C2,2H4]-Selumetinib | 464.0 | 100 | 100 | |||

| → Fragment 1 |

The specific mass transitions for this compound and its internal standard provide highly selective detection, minimizing potential interference from matrix components or metabolites. The most abundant fragment ion is typically used for quantification, while a second qualifier ion provides confirmation of compound identity. The ratio between quantifier and qualifier ions must fall within predefined limits (typically ±20-25% of the mean ratio observed in calibration standards) for result acceptance [1] [5].

Clinical Application and Metabolic Profiling

Therapeutic Drug Monitoring Implementation

The implementation of therapeutic drug monitoring for this compound in clinical practice enables personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects. In pediatric NF1 patients, measured trough concentrations have demonstrated substantial interindividual variability (15.80 to 537.39 ng/mL) despite standardized dosing regimens based on body surface area. This variability underscores the importance of TDM in identifying patients with subtherapeutic or potentially toxic drug exposure [1] [4]. The integration of TDM is particularly valuable given the narrow therapeutic index of MEK inhibitors, where both insufficient exposure and excessive concentrations can lead to unfavorable clinical outcomes.

The expanded analytical approach incorporating liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables comprehensive metabolic profiling alongside precise quantification of the parent drug. This combined LC-MS/MS and LC-HRMS strategy has identified ten metabolites in patient samples, including the pharmacologically active N-desmethyl-selumetinib (M8). Calculation of metabolite-to-parent ratios (MPRs) provides insight into individual metabolic phenotypes, which may be influenced by genetic polymorphisms in metabolizing enzymes such as CYP2C19 and UGT1A1 [1] [6]. This information is particularly valuable for understanding exceptional pharmacokinetic cases and guiding dose adjustments in patients with altered metabolic capacity.

Ethnic Considerations in this compound Dosing

Ethnic differences in this compound pharmacokinetics have been observed, with healthy Asian subjects demonstrating 35% higher dose-normalized AUC (95% CI: 25-47%) and 39% higher dose-normalized Cmax (95% CI: 24-56%) compared to Western subjects. These differences are not explained by polymorphisms in the UGT1A1, CYP2C19, or ABCG2 genes, suggesting that other genetic or physiological factors contribute to this ethnic variability. From a clinical perspective, these findings indicate that Asian patients may require lower this compound doses to achieve exposure levels equivalent to Western patients, highlighting the value of TDM in guiding dose individualization across diverse populations [6].

The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway targeted by this compound:

Conclusion

The validated LC-MS/MS method for this compound quantification represents a significant advancement in the therapeutic drug monitoring of this important targeted therapy. The method's robust performance characteristics, including a wide linear range (1.3-2,000 ng/mL), high sensitivity, and excellent precision and accuracy, make it well-suited for clinical implementation. The combination of efficient protein precipitation sample preparation with selective LC-MS/MS detection provides a practical solution for laboratories performing TDM services [1] [3] [5].

The integration of metabolic profiling through LC-HRMS analysis adds substantial value to the TDM approach by enabling the characterization of individual metabolic phenotypes. This comprehensive analytical strategy supports truly personalized this compound dosing by accounting for both parent drug exposure and metabolic patterns, potentially leading to improved clinical outcomes for pediatric and adult patients with NF1-associated plexiform neurofibromas and other conditions treated with this compound [1] [4]. As clinical experience with this compound grows, this refined TDM approach will help establish therapeutic reference ranges and optimize dosing strategies across diverse patient populations.

References

- 1. Therapeutic drug monitoring of this compound in pediatrics [frontiersin.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic drug monitoring of this compound in pediatrics [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic drug monitoring of this compound in pediatrics [pubmed.ncbi.nlm.nih.gov]

- 5. Novel LC-MS/MS method for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacogenetics of the MEK1/2 ... [link.springer.com]

Comprehensive Analytical Guide: Identification and Characterization of N-desmethyl Selumetinib (M8) Metabolite

Introduction

Selumetinib (AZD6244, ARRY-142886) represents a significant advancement in targeted cancer therapy as a potent, selective, and ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Approved for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, this compound has demonstrated clinical efficacy across multiple oncology indications. [1] [2] Like many small molecule therapeutics, this compound undergoes hepatic metabolism to form several metabolites, among which N-desmethyl this compound (M8) stands out as particularly clinically relevant due to its significant pharmacological activity. The characterization of M8 is therefore essential for understanding the complete pharmacological profile of this compound, explaining both its efficacy and toxicity patterns observed in clinical practice.

The identification and quantification of M8 present unique challenges to researchers and clinicians, requiring sophisticated analytical approaches and careful interpretation of resulting data. This application note provides a comprehensive technical resource for scientists engaged in the analysis of this compound and its metabolites, detailing the chemical properties, analytical methodologies, and clinical implications of M8 characterization. With the growing importance of therapeutic drug monitoring and personalized medicine approaches in oncology, understanding the metabolic fate of targeted therapies like this compound becomes increasingly crucial for optimizing patient outcomes. [1] [3]

Chemical Properties and Structural Characteristics

This compound and M8 Metabolite Structural Profiles

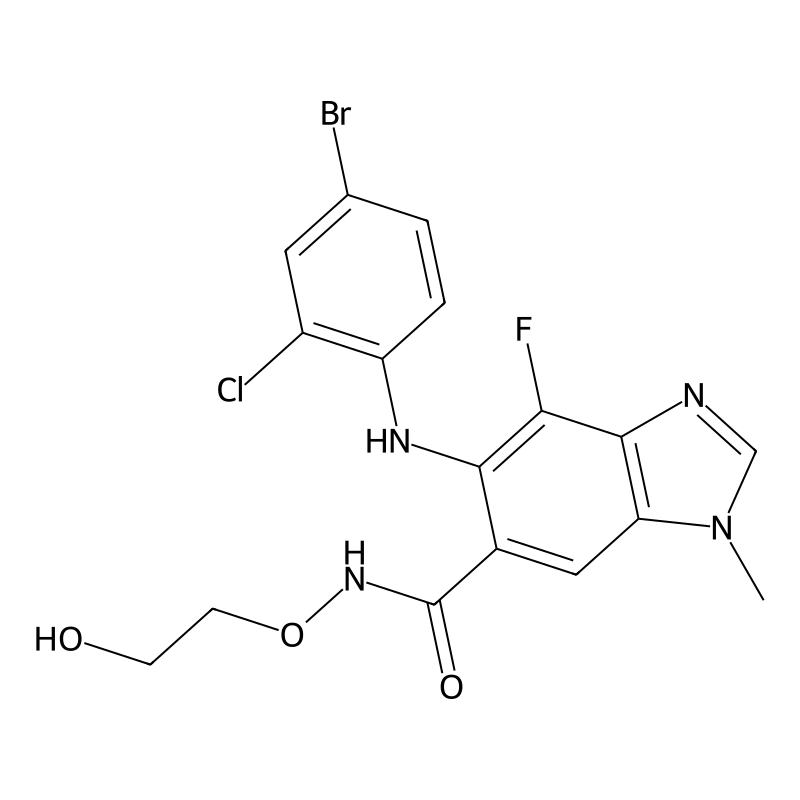

This compound is chemically described as 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide, with a molecular formula of C17H15BrClFN4O3 and a molecular weight of 457.7 g/mol for the free base. The drug exists as a hydrogen sulfate salt in pharmaceutical formulations (Koselugo), with the salt form demonstrating significantly improved bioavailability compared to the original free-base suspension (263% relative bioavailability). This enhancement addresses the inherent challenges posed by this compound's low permeability and pH-dependent solubility, which ranges from 274 μg/mL at pH 1 to just 3.4 μg/mL at pH 7.4. [1]

The primary active metabolite N-desmethyl this compound (M8) is formed through cytochrome P450-mediated N-demethylation of the parent drug, resulting in the loss of a methyl group from the benzimidazole ring. This metabolic transformation yields a compound with molecular formula C16H13BrClFN4O3 and a molecular weight of 443.66 g/mol (monoisotopic: 441.984359). [4] The structural modification, while seemingly minor, has significant implications for the molecule's pharmacological properties, including its potency and pharmacokinetic behavior. Despite the demethylation, M8 retains the core structural elements necessary for MEK1/2 inhibition while exhibiting altered physicochemical properties that influence its distribution and elimination.

Table 1: Comparative Structural and Physicochemical Properties of this compound and M8 Metabolite

| Property | This compound | N-desmethyl this compound (M8) |

|---|---|---|

| Molecular Formula | C17H15BrClFN4O3 | C16H13BrClFN4O3 |

| Molecular Weight | 457.7 g/mol | 443.66 g/mol |

| IUPAC Name | 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1H-1,3-benzodiazole-6-carboxamide |

| SMILES | Not specified in sources | OCCONC(=O)C1=C(NC2=C(Cl)C=C(Br)C=C2)C(F)=C2N=CNC2=C1 |

| InChI Key | Not specified in sources | UBEOBEUUUKHITB-UHFFFAOYSA-N |

| Log P | Not specified in sources | 3.46 (ALOGPS) |

| Water Solubility | pH-dependent: 274 μg/mL (pH 1) to 3.4 μg/mL (pH 7.4) | 0.0188 mg/mL (ALOGPS) |

| Hydrogen Bond Donors | Not specified in sources | 4 |

| Hydrogen Bond Acceptors | Not specified in sources | 5 |

| Rotatable Bonds | Not specified in sources | 6 |

Pharmacokinetic Characteristics

The pharmacokinetic profile of this compound and its M8 metabolite has been extensively characterized in both adult and pediatric populations. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (TMAX) typically ranging between 1-2 hours. The mean terminal elimination half-life is approximately 7.5 hours for both this compound and M8, with minimal accumulation observed at steady state following twice-daily dosing. [1]

Population pharmacokinetic analyses have revealed substantial inter-patient variability in this compound exposure, with a reported apparent clearance (CL/F) of 13.5 L/h. The formation of M8 accounts for approximately 10-11% of this compound metabolism, with the metabolite demonstrating a metabolite-to-parent ratio (MPR) of 5-15% in plasma. [5] [3] Despite its lower circulating concentrations compared to the parent drug, M8 contributes significantly to the overall pharmacological activity due to its enhanced potency.

Table 2: Pharmacokinetic Parameters of this compound and M8 Metabolite

| Parameter | This compound | N-desmethyl this compound (M8) |

|---|---|---|

| TMAX (h) | 1-2 | Similar to parent |

| Half-life (h) | ~7.5 | ~7.5 |

| Apparent Clearance (CL/F) | 13.5 L/h | Not specified |

| Metabolite-to-Parent Ratio | - | 5-15% |

| Protein Binding | Not specified | Not specified |

| In vitro MEK1 IC50 | 14.1 nM | 3-5-fold more potent than parent |

| Contribution to Overall Activity | - | 20-30% |

Mechanism of Action and Metabolic Pathways

Pharmacodynamic Activity

This compound exerts its antiproliferative effects through allosteric inhibition of MEK1/2 kinases, key components of the MAPK/ERK signaling pathway that regulates critical cellular processes including proliferation, survival, and differentiation. By binding to a unique site adjacent to the ATP-binding pocket, this compound induces conformational changes that lock MEK1/2 in a catalytically inactive state, thereby preventing phosphorylation and activation of downstream ERK1/2 effectors. [1] This mechanism is particularly effective in tumors harboring mutations in upstream pathway components such as BRAF and RAS genes, where the MAPK/ERK pathway is constitutively activated.

The M8 metabolite demonstrates enhanced inhibitory potency, exhibiting 3-5-fold greater potency for MEK1 inhibition compared to the parent drug in enzymatic assays. [5] [1] This increased potency compensates for the lower systemic exposure of M8, making it a significant contributor to the overall pharmacological activity of this compound. It is estimated that M8 accounts for approximately 20-30% of the drug's total activity in vivo, underscoring the importance of characterizing this metabolite during drug development and clinical use. [3]

Figure 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action

Metabolic Pathways and Enzymology

The biotransformation of this compound involves complex metabolic pathways primarily mediated by hepatic cytochrome P450 enzymes. The formation of M8 occurs predominantly via CYP3A4-mediated N-demethylation, with minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. [3] This demethylation represents a major phase I metabolic pathway for this compound, though multiple other metabolites have been identified through comprehensive profiling studies.

In addition to cytochrome P450-mediated oxidation, this compound undergoes phase II conjugation reactions catalyzed by UGT1A1 and UGT1A3, leading to glucuronidated metabolites that are readily eliminated. Recent studies employing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have identified at least ten this compound metabolites in patient samples, highlighting the complexity of its metabolic fate. [3] The interindividual variability in the expression and activity of these metabolizing enzymes contributes significantly to the observed pharmacokinetic variability of both this compound and M8.

Figure 2: this compound Metabolic Pathways and Key Enzymes

Analytical Methods for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the cornerstone analytical technique for the quantification of this compound and its M8 metabolite in biological matrices, particularly plasma. A recently developed and validated LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.3 ng/mL and a linear range extending to 2,000 ng/mL for this compound. [3] This wide dynamic range accommodates the substantial interpatient variability in drug exposure observed in clinical populations.

The method employs stable isotope-labeled internal standards ([13C2,2H4]-Selumetinib) to ensure accuracy and precision across the calibration range. Sample preparation incorporates protein precipitation using acetonitrile with zinc sulfate, providing efficient extraction while minimizing matrix effects. Chromatographic separation is typically achieved using reverse-phase columns (e.g., C18) with gradient elution employing water and acetonitrile, both containing formic acid as a mobile phase additive to enhance ionization efficiency. [3] The mass spectrometric detection utilizes positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For comprehensive metabolite profiling, LC-HRMS offers significant advantages due to its high mass accuracy and resolution. This technique enables the identification of both expected and unexpected metabolites without prior knowledge of their molecular weights or fragmentation patterns. In recent applications, LC-HRMS has facilitated the identification of ten this compound metabolites in patient samples, providing a more complete picture of the drug's metabolic fate. [3]

The high-resolution capabilities of HRMS instruments allow for precise determination of elemental composition, which is particularly valuable for structural elucidation of unknown metabolites. When combined with sophisticated data processing techniques, including mass defect filtering and isotope pattern matching, LC-HRMS represents a powerful tool for comprehensive metabolite identification in both non-clinical and clinical settings.

Method Validation Parameters

The validation of bioanalytical methods for this compound and M8 quantification follows established regulatory guidelines (ICH M10). Key validation parameters include precision and accuracy across multiple quality control levels, with intra-day and inter-day precision typically demonstrating coefficients of variation <15%. Selectivity is established by assessing potential interference from endogenous matrix components, while stability experiments evaluate analyte integrity under various storage and processing conditions. [3]

The matrix effect evaluation is particularly important for reliable quantification, especially given the ionization suppression or enhancement that can occur in ESI-based MS methods. The use of stable isotope-labeled internal standards effectively compensates for these effects, ensuring accurate quantification across different patient matrices and enhancing the robustness of the method for clinical application.

Experimental Protocols

Sample Preparation and Extraction Protocol

Proper sample preparation is critical for accurate quantification of this compound and M8 in biological matrices. The following protocol has been optimized for processing plasma samples:

Thawing and Aliquot Preparation: Thaw frozen plasma samples at room temperature and vortex thoroughly to ensure homogeneity. Transfer 100 μL of plasma into clean polypropylene tubes.

Internal Standard Addition: Add 10 μL of the working internal standard solution ([13C2,2H4]-Selumetinib, 1 μg/mL) to each sample. For calibration standards, use appropriate volumes of this compound working solutions to achieve concentrations ranging from 1.3 to 2,000 ng/mL.

Protein Precipitation: Add 300 μL of acetonitrile containing 1% formic acid and 0.1 M zinc sulfate to each sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.

Centrifugation: Centrifuge samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

Sample Transfer: Carefully transfer 200 μL of the clear supernatant to autosampler vails containing inserts. Ensure minimal disturbance of the protein pellet during transfer.

Chromatographic Analysis: Inject 5-10 μL of the processed sample into the LC-MS/MS system for analysis. [3]

This protocol demonstrates excellent recovery (>85%) for both this compound and M8 while effectively removing potentially interfering matrix components. The inclusion of zinc sulfate enhances precipitation efficiency and improves the clarity of the final extract.

LC-MS/MS Analytical Conditions

Chromatographic separation of this compound and M8 can be achieved using the following typical conditions:

- Column: Reverse-phase C18 column (e.g., 100 × 2.1 mm, 2.6 μm particle size)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Program:

- 0-1 min: 5% B

- 1-8 min: 5-95% B (linear gradient)

- 8-10 min: 95% B

- 10-10.1 min: 95-5% B

- 10.1-13 min: 5% B (re-equilibration)

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 μL [3]

Mass spectrometric detection is performed using tandem mass spectrometry with the following parameters:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Source Temperature: 500°C

- Ion Spray Voltage: 5500 V

- Nebulizer Gas: 50 psi

- Heater Gas: 60 psi

- Curtain Gas: 35 psi

- MRM Transitions:

- This compound: 458.0 → 356.0 (quantifier) and 458.0 → 244.0 (qualifier)

- M8: 444.0 → 342.0 (quantifier) and 444.0 → 230.0 (qualifier)

- IS: 462.0 → 360.0 [3]

Protocol for Metabolite Phenotyping Using LC-HRMS

Comprehensive metabolite profiling requires high-resolution mass spectrometry and careful data processing:

Sample Preparation: Prepare plasma samples as described in section 5.1, but without the addition of internal standard for non-targeted analysis.

Chromatographic Conditions: Utilize a similar LC gradient as for quantification, but with extended runtime to enhance separation of isobaric metabolites.

HRMS Parameters:

- Resolution: >35,000 full width at half maximum

- Mass Accuracy: <5 ppm with daily calibration

- Scan Range: m/z 100-800

- Fragmentation: Data-dependent acquisition (top 10 most intense ions)

- Collision Energies: Stepped energy (20, 40, 60 eV)

Data Processing:

- Use mass defect filtering (±50 mDa around theoretical this compound metabolites)

- Apply isotope pattern matching for halogen-containing metabolites

- Generate extracted ion chromatograms for predicted metabolites

- Compare fragmentation patterns with parent drug for structural elucidation [3]

This protocol enables the comprehensive identification of this compound metabolites, including M8, and facilitates the calculation of metabolite-to-parent ratios (MPRs) that reflect interindividual differences in metabolic capacity.

Applications in Clinical Development and Therapeutic Monitoring

Population Pharmacokinetics and Dosing Optimization

Population pharmacokinetic modeling has been instrumental in characterizing the complex pharmacokinetic behavior of this compound and M8 across diverse patient populations. A seminal population PK analysis that pooled data from 107 patients across three clinical trials identified a two-compartment model with sequential zero- and first-order absorption as best describing this compound pharmacokinetics, while M8 kinetics were adequately captured by a separate two-compartment model. [5] This modeling approach revealed substantial intrapatient variability in absorption, exceeding interpatient variability, which has important implications for dosing strategy.

Covariate analysis identified several patient factors significantly influencing this compound disposition, including age, alanine aminotransferase levels, and body surface area. These findings support different dosing approaches for distinct patient populations: flat dosing (75 mg twice daily) in adults versus body surface area-based dosing (25 mg/m² twice daily) in pediatric patients. [5] [2] The metabolite M8 exhibits a pharmacokinetic profile similar to the parent drug, with a metabolite-to-parent AUC ratio of approximately 0.15, consistent across studies. [5]

Therapeutic Drug Monitoring and Clinical Application

Therapeutic drug monitoring (TDM) of this compound and M8 has emerged as a valuable strategy for optimizing treatment outcomes, particularly given the substantial interpatient variability in drug exposure (up to 10-fold differences in trough concentrations). [3] Recent studies implementing TDM in pediatric NF1 patients have reported trough concentrations ranging from 15.80 to 537.39 ng/mL, highlighting the potential for either subtherapeutic exposure or excessive accumulation at standard dosages. [3]

The metabolite-to-parent ratio (MPR) serves as a functional biomarker of metabolic capacity, potentially reflecting the activity of CYP3A4 and other drug-metabolizing enzymes involved in this compound biotransformation. Calculating the MPR for individual patients may help identify those with altered metabolic phenotypes who could benefit from dosage individualization. Additionally, TDM is particularly valuable when patients require co-medications that may inhibit or induce this compound metabolism, such as strong CYP3A4 inhibitors, which necessitate a 20-25% dose reduction. [2]

Table 3: Clinical Considerations for this compound and M8 Monitoring

| Clinical Scenario | Recommendation | Rationale |

|---|---|---|

| Pediatric NF1 Patients | BSA-based dosing (25 mg/m² twice daily) | Reduced variability and improved exposure matching |

| Adult Patients | Flat dosing (75 mg twice daily) | Population PK supports flat dosing in adults |

| Hepatic Impairment | Monitor for potential accumulation | Hepatic metabolism is primary elimination route |

| Concomitant CYP3A4 Inhibitors | Reduce dose by 20-25% | Avoid excessive exposure due to reduced clearance |

| High MPR (>15%) | Potential for increased overall activity | M8 is 3-5-fold more potent than parent |

| Low MPR (<5%) | Potential for reduced overall activity | Lower formation of active metabolite |

| Food Effect | Administer consistently with respect to meals | Food reduces Cmax by 62% and AUC by 19% |

Regulatory and Clinical Considerations

Bioanalytical Method Validation

Regulatory-compliant bioanalytical methods for this compound and M8 quantification must adhere to current ICH M10 guidelines, which establish standards for method validation. Key validation parameters include:

- Selectivity and Specificity: Demonstration of no interference from endogenous matrix components at the retention times of this compound and M8.

- Linearity and Range: A minimum of 9 calibration points across the analytical range (1.3-2,000 ng/mL), with correlation coefficients (r) ≥0.99.

- Accuracy and Precision: Intra-day and inter-day accuracy within 85-115% of nominal values, with precision demonstrating ≤15% coefficient of variation.

- Matrix Effects: Evaluation of ionization suppression/enhancement, with matrix factors consistent across different lots of matrix.

- Stability: Documentation of analyte stability under various conditions (freeze-thaw, benchtop, long-term frozen storage). [3]

Clinical Pharmacology and Drug Interactions

The clinical pharmacology profile of this compound is characterized by several important considerations that impact its optimal use:

- Food Effects: Administration with food reduces this compound Cmax by 62% and AUC by 19%, supporting administration in a fasted state or consistent timing with respect to meals. [5]

- Drug-Drug Interactions: As a substrate of CYP3A4, this compound exposure increases when co-administered with strong CYP3A4 inhibitors, necessitating dose reduction from 25 mg/m² to 20 mg/m² twice daily. [2]